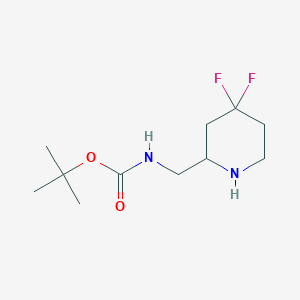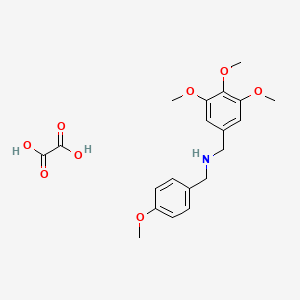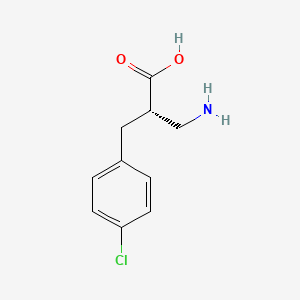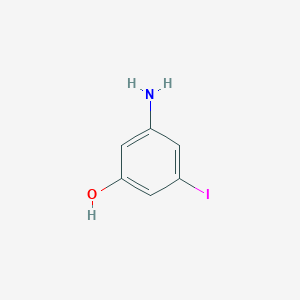
3-Amino-5-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-iodophenol is an organic compound with the molecular formula C6H6INO It is a derivative of phenol, where the hydroxyl group is substituted at the 5th position with an iodine atom and at the 3rd position with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Amino-5-iodophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-nitro-5-iodophenol, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. This could include continuous flow reactors and the use of more efficient catalysts to facilitate the reduction process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-5-iodophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodine atom can be reduced to form 3-amino-5-hydroxyphenol.
Substitution: The iodine atom can be substituted by other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides under basic conditions.
Major Products:
Oxidation: 3-Nitro-5-iodophenol or 3-Nitroso-5-iodophenol.
Reduction: 3-Amino-5-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-5-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Amino-5-iodophenol exerts its effects depends on its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
- 3-Amino-4-iodophenol
- 3-Amino-2-iodophenol
- 4-Amino-5-iodophenol
Comparison: 3-Amino-5-iodophenol is unique due to the specific positioning of the amino and iodine groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. For instance, the position of the iodine atom can affect the compound’s ability to undergo substitution reactions, while the position of the amino group can influence its hydrogen bonding capabilities.
Propriétés
Formule moléculaire |
C6H6INO |
|---|---|
Poids moléculaire |
235.02 g/mol |
Nom IUPAC |
3-amino-5-iodophenol |
InChI |
InChI=1S/C6H6INO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 |
Clé InChI |
MOJYWQKYSWDYHR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



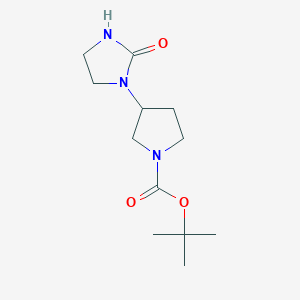
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)
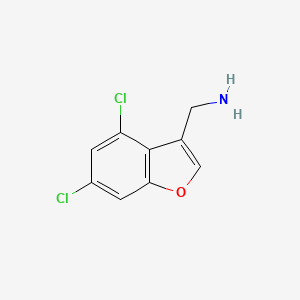
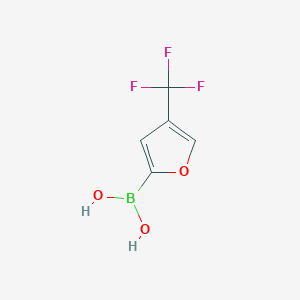

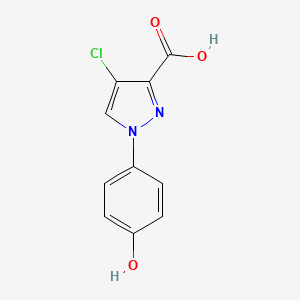
![Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12944377.png)


